molecular formula C18H34O3 B135941 Epoxyoleic acid CAS No. 24560-98-3

Epoxyoleic acid

Cat. No. B135941
CAS RN: 24560-98-3
M. Wt: 298.5 g/mol
InChI Key: IMYZYCNQZDBZBQ-SJORKVTESA-N
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Description

Epoxyoleic acid is a type of fatty acid that has been epoxidized . The process of epoxidation converts the double bonds of the carbons in the fatty acids into an oxirane ring .


Synthesis Analysis

Epoxyoleic acid (EOA) can be produced through the epoxidation of oleic acid . This process involves the use of in situ formed performic acid . The synthesis route is simpler and has a high relative conversion to oxirane (85.7%) . Another method involves the use of a manganese catalyst with hydrogen peroxide and acetic acid .


Molecular Structure Analysis

The molecular structure of Epoxyoleic acid is characterized by the presence of an oxirane ring . This is confirmed by NMR analysis where the chemical shift for the oxirane ring is at 75–77 ppm for 13 C NMR and 3.5 chemical shift proton for 13 H NMR .


Chemical Reactions Analysis

The chemical reactions involving Epoxyoleic acid primarily include the epoxidation of oleic acid and the subsequent hydrolysis of the epoxidized oleic acid . The epoxidation process converts the double bonds of the carbons in the fatty acids into an oxirane ring . The hydrolysis of the epoxidized oleic acid then produces dihydroxystrearic acid (DHSA) .


Physical And Chemical Properties Analysis

Epoxyoleic acid has a molecular formula of C18H34O3 . It has a density of 1.0±0.1 g/cm3, a boiling point of 422.9±18.0 °C at 760 mmHg, and a flash point of 141.1±14.7 °C . It also has a molar refractivity of 86.6±0.3 cm3 and a polar surface area of 50 Å2 .

Scientific Research Applications

1. Nanotechnology and Chromatin Dynamics

Epoxyoleic acid's relevance in nanotechnology is highlighted by its potential use in studying chromatin dynamics. Aguilar and Craighead (2013) discuss the importance of nanoscale devices in investigating epigenetic modifications and chromatin behavior, a field where epoxyoleic acid could play a crucial role due to its interactions with nucleic acids and proteins (Aguilar & Craighead, 2013).

2. DNA-based Nanodevices

The application of DNA nanodevices, which could potentially involve epoxyoleic acid, is an emerging area in nanotechnology. Sinuo Yu et al. (2020) discuss how DNA nanodevices, with their programmability and stability, contribute to fields like molecular detection and biomedical research (Yu, Chen, Zhang, Zhou, & Zhu, 2020).

3. Flame Retardant Properties

Epoxyoleic acid's potential in improving flame retardant properties of materials is evident in studies like that of Zabihi et al. (2016), where DNA-modified clays showed enhanced flame retardancy in polymer nanocomposites. This suggests possible applications of epoxyoleic acid in similar contexts (Zabihi, Ahmadi, Khayyam, & Naebe, 2016).

4. Bioimaging and Cancer Therapy

Functionalized DNA nanostructures, which could incorporate epoxyoleic acid, are used in bioimaging and cancer therapy. Zeng et al. (2020) emphasize the applicability and programmability of DNA nanostructures in these areas, highlighting their low cytotoxicity and precision (Zeng, Nixon, Liu, Wang, 2020).

5. Genetic Evaluation in Livestock

In the field of agriculture, epoxyoleic acid might find application in genetic evaluations, as demonstrated by Van Eenennaam et al. (2007) in their DNA-based paternity analysis in cattle. This showcases the broader implications of such compounds in genetic research beyond human medicine (Van Eenennaam, Weaber, Drake, Penedo, Quaas, Garrick, & Pollak, 2007).

Safety And Hazards

While specific safety and hazards information for Epoxyoleic acid is not available, it is known that epoxy products, which Epoxyoleic acid is a part of, can cause allergic skin disease among workers . They may also cause airway and eye irritation, and airway allergies .

Future Directions

There is growing interest in the development of polymeric materials from vegetable oils, such as Epoxyoleic acid, due to their renewable nature and favorable properties . The epoxidation of vegetable oils is a simple and straightforward process, and it occurs through the reaction between the double bonds and peracid proceeding in a concerted mechanism to produce a stereospecific product .

properties

IUPAC Name

8-[(2S,3R)-3-octyloxiran-2-yl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYZYCNQZDBZBQ-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179300
Record name Octadecanoic acid, 9,10-epoxy-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epoxyoleic acid

CAS RN

24560-98-3
Record name Epoxyoleic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24560-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Epoxystearic acid, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024560983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 9,10-epoxy-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-EPOXYSTEARIC ACID, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V168Q47TLP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

9,10-Epoxyoctadecanoic acid is prepared according to a method described in “Salimon et al., (2009), European Journal of Scientific Research, 32(2), 216-222” and in which 71 mmol of oleic acid are treated with freshly prepared performic acid at ambient temperature for 3 hours with magnetic stirring (400 rpm). A white powder of 9,10-epoxyoctadecanoic acid (51 mmol) is obtained, with a degree of purity of 65% and a yield of 72%.
Quantity
71 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
318
Citations
A Chalvardjian, LJ Morris, RT Holman - The Journal of Nutrition, 1962 - Elsevier
… acids was normal, suggesting that epoxyoleic acid does not interfere with utilization of linoleate. Analysis of the epididymal fat revealed 14.1% of epoxyoleic acid. Thus, this unusual …
Number of citations: 30 www.sciencedirect.com
AF Aguilera, P Tolvanen, K Eränen, S Leveneur… - … and Processing: Process …, 2016 - Elsevier
… For a determination of the weight percentage of epoxyoleic acid, the Kentucky method was applied. In this method, a direct titration of the epoxy groups was made with hydrogen …
Number of citations: 70 www.sciencedirect.com
CF Krewson, WE Scott - Journal of the American Oil Chemists Society, 1966 - Springer
Euphorbia lagascae Sprengel seed contains an unique epoxy-bearing oil (58–62%, 12,13-epoxyoleic acid) in high quantity (42–50%) with possible industrial potential. Oil from …
Number of citations: 27 link.springer.com
LJ Morris, ML Crouchman - Lipids, 1969 - Springer
… The absolute configuration of the (+)-enantiomer is L-12,D-13-dihydroxyoleic acid and, as the parent vernolic acid is known to be D-12,D-13-epoxyoleic acid, the stereochemistry of the …
Number of citations: 19 link.springer.com
JF Rusling, GR Riser, ME Snook, WE Scott - Journal of the American Oil …, 1968 - Springer
… isobutyl, hexyl, cyclohexyl, octyl and 2-ethylhexyl esters of 9,10:12,13diepoxystearic acid were prepared by peracetic acid oxidation of the corresponding esters of 12,13-epoxyoleic acid…
Number of citations: 17 link.springer.com
SF Herb, P Magidman… - Journal of the American Oil …, 1964 - Wiley Online Library
A number of stationary phases were evaluated for their suitability for the analysis of methyl epoxyoleate. Ethylene glycol sueeinate polyester, Carbowax 20M and Apiezon" L" all showed …
Number of citations: 20 aocs.onlinelibrary.wiley.com
CF Krewson, JS Ard… - Journal of the American …, 1962 - Wiley Online Library
The epoxy fatty acid components isolated from the seed oil ofV. anthelmintica, Indian ironweed, where the seed had been allowed to undergo lipolysis after grinding, were trivernolin, 1,3…
Number of citations: 59 aocs.onlinelibrary.wiley.com
WE Scott, CF Krewson, FE Luddy… - Journal of the American …, 1963 - Springer
… By deactivation of the enzymes, an oil rich in trivernolin (the triglyeeride of epoxyoleic acid) … version of epoxyoleic acid to (+)-threo-12,13dihydroxyoleic acid, which was isolated in pure …
Number of citations: 17 link.springer.com
FR Earle - Journal of the American Oil Chemists Society, 1970 - Springer
… In a rather similar way, a literature reference to a probable long chain acid led Chisholm and Hopkins to discover in the seed oil of Hibiscus esculentus (okra) an epoxyoleic acid (29). In …
Number of citations: 76 link.springer.com
CY Hopkins, MJ Chisholm - Journal of the American Oil …, 1960 - Wiley Online Library
… The oxirane oxygen content of each oil was determined and calculated as epoxyoleic acid. Oils having an apparent epoxyoleie acid content of more than 3% were acetylated, saponified…
Number of citations: 48 aocs.onlinelibrary.wiley.com

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